3-Bromo-5-formylbenzene-1-sulfonylfluoride
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Overview
Description
3-Bromo-5-formylbenzene-1-sulfonylfluoride is a chemical compound with the molecular formula C7H4BrFO3S It is a derivative of benzene, featuring bromine, formyl, and sulfonyl fluoride functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 3-bromo-5-formylbenzenesulfonic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions . This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of 3-Bromo-5-formylbenzene-1-sulfonylfluoride can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-formylbenzene-1-sulfonylfluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation: The major product is 3-bromo-5-carboxybenzenesulfonyl fluoride.
Reduction: The major product is 3-bromo-5-hydroxymethylbenzenesulfonyl fluoride.
Scientific Research Applications
3-Bromo-5-formylbenzene-1-sulfonylfluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to modify proteins or other biomolecules through covalent attachment.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-formylbenzene-1-sulfonylfluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophilic sites on biomolecules, such as the active sites of enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: This compound has a trifluoromethyl group instead of a formyl group and a chloride instead of fluoride.
3-Bromo-5-formylbenzenesulfonic acid: This compound lacks the fluoride group and is more commonly used as an intermediate in the synthesis of sulfonyl fluorides.
Uniqueness
3-Bromo-5-formylbenzene-1-sulfonylfluoride is unique due to the presence of both a formyl group and a sulfonyl fluoride group, which confer distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis and a valuable tool in chemical biology.
Properties
Molecular Formula |
C7H4BrFO3S |
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Molecular Weight |
267.07 g/mol |
IUPAC Name |
3-bromo-5-formylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H4BrFO3S/c8-6-1-5(4-10)2-7(3-6)13(9,11)12/h1-4H |
InChI Key |
PUXXZQXXDYECIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)F)Br)C=O |
Origin of Product |
United States |
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